molecular formula C9H9BF3K B15299731 Potassium (E)-trifluoro(2-methylstyryl)borate

Potassium (E)-trifluoro(2-methylstyryl)borate

Cat. No.: B15299731
M. Wt: 224.07 g/mol
InChI Key: WGYBQHHGFPVFKY-UHDJGPCESA-N
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Description

Potassium (E)-trifluoro(2-methylstyryl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the borate moiety in this compound makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-trifluoro(2-methylstyryl)borate typically involves the reaction of (E)-2-methylstyrylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(2-methylstyryl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes.

Scientific Research Applications

Potassium (E)-trifluoro(2-methylstyryl)borate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It may be involved in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Potassium (E)-trifluoro(2-methylstyryl)borate involves the interaction of the borate moiety with various molecular targets. The trifluoromethyl group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The borate group can coordinate with metal catalysts, facilitating catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-(2-Methylstyryl)boronic acid: Similar structure but lacks the trifluoromethyl group.

    Potassium trifluoroborate: Contains the trifluoroborate moiety but lacks the styryl group.

    (E)-6-chloro-2-(arylvinyl)quinoline-3-carboxylic acids: Different core structure but similar functional groups.

Uniqueness

Potassium (E)-trifluoro(2-methylstyryl)borate is unique due to the combination of the trifluoromethyl group and the borate moiety, which imparts distinct reactivity and versatility in organic synthesis.

Properties

Molecular Formula

C9H9BF3K

Molecular Weight

224.07 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-(2-methylphenyl)ethenyl]boranuide

InChI

InChI=1S/C9H9BF3.K/c1-8-4-2-3-5-9(8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+;

InChI Key

WGYBQHHGFPVFKY-UHDJGPCESA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC=C1C)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC=C1C)(F)(F)F.[K+]

Origin of Product

United States

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